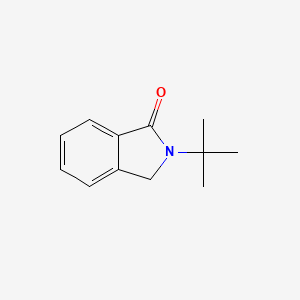
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a fused bicyclic system with a tert-butyl group, which can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
The synthesis of 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For instance, the reaction of a substituted phthalimide with a tert-butylamine can lead to the formation of the desired isoindolone. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts or solvents, to increase yield and purity.
Analyse Chemischer Reaktionen
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- can be compared with other isoindolone derivatives, such as:
- 1H-Isoindol-1-one, 2-methyl-2,3-dihydro-
- 1H-Isoindol-1-one, 2-phenyl-2,3-dihydro- These compounds share a similar core structure but differ in their substituents, which can influence their reactivity and biological activities. The presence of the tert-butyl group in 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- makes it unique, potentially affecting its steric and electronic properties.
Eigenschaften
CAS-Nummer |
61864-62-8 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2-tert-butyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)13-8-9-6-4-5-7-10(9)11(13)14/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
AGFHSNBWCCFYKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CC2=CC=CC=C2C1=O |
Kanonische SMILES |
CC(C)(C)N1CC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















